Tetrachlorothiophene

Chemoselectivity Thiophene S,N-ylides Reaction Pathway Control

Tetrachlorothiophene (CAS 6012-97-1) is a perchlorinated thiophene derivative, characterized by all four alpha and beta ring positions substituted with chlorine atoms, giving it a molecular formula of C4Cl4S and a molecular weight of 221.9 g/mol. It is a white to light yellow crystalline solid at room temperature with a standard commercial purity of 98% and physical properties including a melting point of 28–30 °C and a density of 1.704 g/mL at 25 °C.

Molecular Formula C4Cl4S
Molecular Weight 221.9 g/mol
CAS No. 6012-97-1
Cat. No. B1294677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrachlorothiophene
CAS6012-97-1
Molecular FormulaC4Cl4S
Molecular Weight221.9 g/mol
Structural Identifiers
SMILESC1(=C(SC(=C1Cl)Cl)Cl)Cl
InChIInChI=1S/C4Cl4S/c5-1-2(6)4(8)9-3(1)7
InChIKeyWZXXZHONLFRKGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrachlorothiophene (CAS 6012-97-1): An Essential Halogenated Building Block for Organic Synthesis and Agrochemical Intermediates


Tetrachlorothiophene (CAS 6012-97-1) is a perchlorinated thiophene derivative, characterized by all four alpha and beta ring positions substituted with chlorine atoms, giving it a molecular formula of C4Cl4S and a molecular weight of 221.9 g/mol [1]. It is a white to light yellow crystalline solid at room temperature with a standard commercial purity of 98% and physical properties including a melting point of 28–30 °C and a density of 1.704 g/mL at 25 °C [1][2]. Its high degree of chlorination makes it a strategic intermediate in the synthesis of neonicotinoid pesticides and a versatile scaffold for constructing complex molecules via successive cross-coupling reactions [3].

Why Direct Substitution of Tetrachlorothiophene with Other Halogenated Thiophenes Fails in Advanced Synthesis


The assumption that all polyhalogenated thiophenes are interchangeable fails due to a fundamental divergence in their electronic properties and chemical reactivity. A systematic DFT study has shown that the number and position of chlorine substituents directly control ionization potential, polarizability, and the delocalization of double bonds across the thiophene ring [1]. Crucially, Tetrachlorothiophene's unique electronic profile dictates a different reaction pathway compared to lower halogenated analogs: with nitrenes, it exclusively forms stable S,N-ylides, whereas 2,5-dichloro-, 2,5-dibromo-, and tetrabromo-thiophene undergo an uncontrolled attack at the alpha-position leading to rearrangement products [2]. This chemoselectivity difference is not just an academic nuance—it directly determines whether a synthetic pathway yields a single, tractable intermediate or a complex mixture, making generic substitution a critical risk for procurement and process chemistry.

A Quantitative Evidence Guide for Tetrachlorothiophene Selection Against Comparator Compounds


Divergent Reactivity with Nitrenes: Exclusive Formation of Stable S,N-Ylides vs. Competing α-Attack

Tetrachlorothiophene exhibits a critically different reaction pathway with nitrenes relative to its dihalogenated and tetrabrominated analogs. When decomposed in warm tetrachlorothiophene, ethyl or phenyl azidoformate and p-tolylsulphonyl azide lead to the exclusive formation of stable tetrachlorothiophene S,N-ylides. In contrast, under identical conditions, 2,5-dichloro-, 2,5-dibromo-, and tetrabromo-thiophene do not form the analogous ylide; they instead give products arising from an attack at the α-position followed by rearrangement [1]. This represents a qualitative divergence in chemoselectivity rather than a simple difference in reaction rate.

Chemoselectivity Thiophene S,N-ylides Reaction Pathway Control

Electronic Structure Tuning: Ionization Potential Trends Across Chlorothiophene Series

A comprehensive density functional theory (DFT/B3LYP/6-311++G**) study systematically compared the electronic properties of all chlorothiophenes. The analysis revealed that the ionization potential and electric polarizability are directly governed by the degree of chlorine substitution on the thiophene ring. The study identified 3-chlorothiophene as the optimal monomer for conducting polymers due to enhanced double bond delocalization, while the tetrachlorinated analog, tetrachlorothiophene, sits at the extreme end of these electronic property scales, making it uniquely suited for applications requiring a highly electron-deficient thiophene core [1].

DFT Study Ionization Potential Conducting Polymer Monomers

Improved Bulk Synthesis Yield via Catalytic Process Enhancement

As a popular pesticide synthon, the manufacturing route for tetrachlorothiophene has been a target for process improvement. The standard cyclization of hexachloro-1,3-butadiene yields approximately 45% of the desired product. A reported advancement using silica-coated magnetic nanoparticles as a generic catalyst improves the yield to the 50–60% range, representing a 50–60% relative improvement over the original uncatalyzed yield [1]. This catalytically enhanced method is highly relevant for procurement decisions relating to bulk-scale synthesis cost and availability.

Process Chemistry Yield Optimization Agrochemical Synthon

High-Yielding Metal-Halogen Exchange for Organometallic Intermediate Generation

Tetrachlorothiophene undergoes highly efficient metal-halogen exchange reactions, providing reliable access to valuable organometallic intermediates. In a direct comparison, the reaction of 2,3,4-trichlorothiophene with ethylmagnesium bromide in THF gives trichloro-2-thienylmagnesium bromide in at least 86% yield. Similarly, the metal-halogen exchange between tetrachlorothiophene and ethylmagnesium bromide produces the analogous Grignard reagent in 84% yield [1]. In a separate study, 2,5-dilithiodichlorothiophene was prepared from tetrachlorothiophene and n-butyllithium in nearly quantitative yield [2].

Grignard Reaction Metal-Halogen Exchange Organometallic Synthesis

Validated Application Scenarios for Tetrachlorothiophene Based on Quantitative Evidence


Scalable Synthesis of Neonicotinoid Pesticide Intermediates

For procurement in agrochemical manufacturing, tetrachlorothiophene is a key starting material for neonicotinoid insecticides such as thiacloprid and nitenpyram [1]. The demonstrated improvement of bulk synthesis yield from a baseline of ~45% to 50–60% using a recoverable magnetic nanoparticle catalyst directly impacts cost-of-goods and process economics at scale [1]. This makes the catalytically optimized route a critical data point for sourcing decisions.

Precursor for Conducting Polymer Monomers with Tailored Electronic Properties

In materials science R&D, the systematic DFT comparison of ionization potentials and polarizabilities across the entire chlorothiophene series confirms that tetrachlorothiophene occupies the extreme end of the electron-deficiency spectrum [2]. Researchers designing novel conducting polymers for OFET or OLED applications should select tetrachlorothiophene when the goal is to produce a highly electron-poor polythiophene backbone.

Chemoselective Synthesis of Thiophene S,N-Ylide Libraries

For medicinal chemistry and diversity-oriented synthesis, the unique and exclusive formation of stable S,N-ylides from tetrachlorothiophene is a powerful differentiator [1]. Unlike its dihalogenated or tetrabromo- counterparts that yield complex rearrangement mixtures, tetrachlorothiophene cleanly provides a single class of intermediates, enabling the construction of focused compound libraries with high fidelity.

Reliable Generation of Organometallic Intermediates for Complex Molecule Construction

Process chemists requiring a robust entry into functionalized thiophenes can rely on the well-documented, high-yielding metal-halogen exchange reactions of tetrachlorothiophene. The nearly quantitative preparation of 2,5-dilithiodichlorothiophene with n-BuLi, alongside efficient Grignard formation in 84% yield, positions tetrachlorothiophene as a superior electrophilic scaffold for successive cross-coupling strategies in total synthesis [3][4].

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